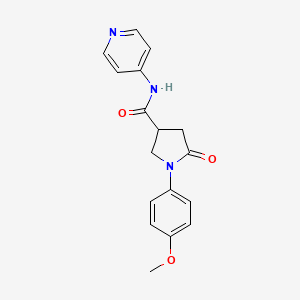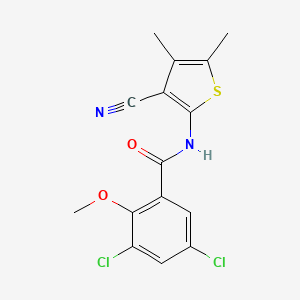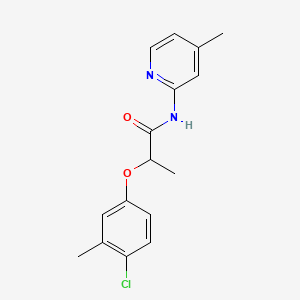![molecular formula C20H21BrN2O2 B4404494 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound of interest due to its potential applications in scientific research. This compound is often referred to as BMB, and it is a synthetic molecule that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the inhibition of various enzymes, including PDE10A, PDE4, and MAO-A. Inhibition of PDE10A has been linked to the treatment of schizophrenia, while inhibition of PDE4 has been linked to the treatment of depression. Inhibition of MAO-A has been linked to the treatment of Parkinson's disease. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of PDE10A, PDE4, and MAO-A in a dose-dependent manner. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit the activity of these enzymes in the brain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its high potency and selectivity for PDE10A, PDE4, and MAO-A. This allows for precise manipulation of these enzymes and the study of their mechanisms in various diseases. However, one limitation of using this compound is its potential toxicity and side effects. Therefore, careful consideration must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is the development of more potent and selective inhibitors of PDE10A, PDE4, and MAO-A. Another direction is the study of the mechanisms underlying the anxiolytic and antidepressant effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for various diseases should be explored further. Finally, the safety and toxicity of this compound should be studied in greater detail.
Aplicaciones Científicas De Investigación
3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes, including but not limited to, phosphodiesterase 10A (PDE10A), phosphodiesterase 4 (PDE4), and monoamine oxidase A (MAO-A). Inhibition of these enzymes has been linked to various diseases, including schizophrenia, depression, and Parkinson's disease. Therefore, this compound has the potential to be used as a tool compound to study the mechanisms underlying these diseases.
Propiedades
IUPAC Name |
3-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-14-7-4-5-12-23(14)20(25)17-10-2-3-11-18(17)22-19(24)15-8-6-9-16(21)13-15/h2-3,6,8-11,13-14H,4-5,7,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODPUSNSHXPUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404429.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)

![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)

![4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4404476.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)